molecular formula C19H17F2N7O B611121 4-[4-(3,4-Difluorophenyl)-2-pyrimidinyl]-N-3-pyridazinyl-1-piperazinecarboxamide

4-[4-(3,4-Difluorophenyl)-2-pyrimidinyl]-N-3-pyridazinyl-1-piperazinecarboxamide

Cat. No.: B611121
M. Wt: 397.4 g/mol
InChI Key: JCWVFSJNIBAGQN-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

TAK 21d interacts with the enzyme FAAH, inhibiting its activity . FAAH is responsible for the breakdown of fatty acid amides, a class of biomolecules involved in various physiological processes. By inhibiting FAAH, TAK 21d increases the levels of these fatty acid amides, influencing biochemical reactions within the body .

Cellular Effects

The inhibition of FAAH by TAK 21d impacts various types of cells and cellular processes. It influences cell function by altering cell signaling pathways and gene expression related to fatty acid amide metabolism . This can lead to changes in cellular metabolism, potentially affecting processes such as inflammation and pain sensation .

Molecular Mechanism

TAK 21d exerts its effects at the molecular level by binding to FAAH and inhibiting its activity . This prevents the breakdown of fatty acid amides, leading to their accumulation. The increased levels of these biomolecules can then influence various cellular processes, including changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of TAK 21d have been observed to change over time. It has been noted for its stability and lack of degradation . Long-term effects on cellular function, such as sustained changes in fatty acid amide levels, have been observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of TAK 21d vary with different dosages in animal models . Lower doses have been found to effectively reduce pain in models of neuropathic and inflammatory pain, while higher doses may lead to more pronounced effects .

Metabolic Pathways

TAK 21d is involved in the metabolic pathway of fatty acid amides . By inhibiting FAAH, it affects the breakdown of these biomolecules, potentially influencing metabolic flux or metabolite levels .

Transport and Distribution

Given its role as a FAAH inhibitor, it is likely to be distributed wherever FAAH is present .

Subcellular Localization

The subcellular localization of TAK 21d is also yet to be fully determined. As a FAAH inhibitor, it is likely to be found wherever FAAH is localized within the cell .

Preparation Methods

The synthesis of TAK 21d involves multiple steps, starting with the preparation of the core piperazine structure. The synthetic route typically includes the following steps:

Industrial production methods for TAK 21d would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

TAK 21d undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions are typically derivatives of TAK 21d with modified functional groups.

Scientific Research Applications

TAK 21d has a wide range of scientific research applications, including:

    Chemistry: In chemistry, TAK 21d is used as a reference compound for studying the inhibition of FAAH and the development of new FAAH inhibitors.

    Biology: In biological research, TAK 21d is used to investigate the role of FAAH in various physiological processes, including pain perception and inflammation.

    Medicine: In medical research, TAK 21d is explored for its potential therapeutic applications in treating neuropathic and inflammatory pain, as well as other conditions related to FAAH activity.

    Industry: In the pharmaceutical industry, TAK 21d serves as a lead compound for the development of new analgesic drugs

Comparison with Similar Compounds

TAK 21d is unique among FAAH inhibitors due to its high potency and ability to cross the blood-brain barrier. Similar compounds include:

TAK 21d stands out due to its specific structural features and high efficacy in inhibiting FAAH, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

4-[4-(3,4-difluorophenyl)pyrimidin-2-yl]-N-pyridazin-3-ylpiperazine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F2N7O/c20-14-4-3-13(12-15(14)21)16-5-7-22-18(24-16)27-8-10-28(11-9-27)19(29)25-17-2-1-6-23-26-17/h1-7,12H,8-11H2,(H,25,26,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCWVFSJNIBAGQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=CC(=N2)C3=CC(=C(C=C3)F)F)C(=O)NC4=NN=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F2N7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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